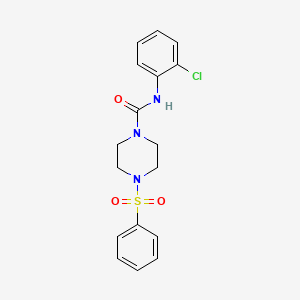![molecular formula C22H26N2O3 B5304237 butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B5304237.png)
butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate is an organic compound that belongs to the class of acrylates Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives This compound is characterized by its unique structure, which includes a benzamido group, a dimethylamino group, and a butyl ester group
準備方法
The synthesis of butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of ethylbenzoylacetate with N,N-dimethylformamide dimethyl acetal under reflux conditions. This reaction yields ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, which can then be further reacted with butyl alcohol to form the desired compound .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Substitution reactions may involve the replacement of the dimethylamino group with other functional groups, leading to the formation of diverse derivatives with different chemical properties .
科学的研究の応用
Butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest for drug discovery and development .
In the industrial sector, this compound is used in the production of polymers and coatings. Its acrylate structure allows it to undergo polymerization, forming materials with desirable properties such as flexibility, toughness, and resistance to environmental factors .
作用機序
The mechanism of action of butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
In drug discovery, understanding the molecular targets and pathways involved in the compound’s action is crucial for optimizing its therapeutic potential. Studies on its binding affinity, selectivity, and pharmacokinetics can provide valuable insights into its mechanism of action .
類似化合物との比較
Butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate can be compared with other similar compounds, such as ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate and indole derivatives. These compounds share structural similarities but differ in their functional groups and chemical properties.
For instance, ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate has an ethyl ester group instead of a butyl ester group, which may affect its reactivity and applications . Indole derivatives, on the other hand, contain an indole nucleus and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
特性
IUPAC Name |
butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-5-15-27-22(26)20(23-21(25)18-9-7-6-8-10-18)16-17-11-13-19(14-12-17)24(2)3/h6-14,16H,4-5,15H2,1-3H3,(H,23,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFQOXXUWMFLBP-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide](/img/structure/B5304154.png)
![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)


![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)

![N-(4-{[(2,4-dimethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5304254.png)

![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
